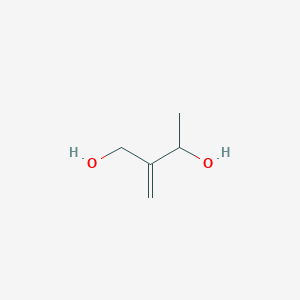

2-Methylidenebutane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

99810-66-9 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

2-methylidenebutane-1,3-diol |

InChI |

InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h5-7H,1,3H2,2H3 |

InChI Key |

BAASKFPCFXDLJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)CO)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 Methylidenebutane 1,3 Diol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of 2-methylidenebutane-1,3-diol, providing atom-specific information about the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound provides a distinct signature for each unique proton environment. The analysis confirms the presence of all expected proton groups and their respective connectivities through spin-spin coupling.

The spectrum is characterized by five main resonance groups:

Methyl Protons (-CH₃): A doublet appears in the upfield region (approximately δ 1.25 ppm), integrating to three protons. The splitting into a doublet (J ≈ 6.4 Hz) is due to coupling with the single adjacent methine proton on the chiral center (C3).

Hydroxyl Protons (-OH): Two distinct hydroxyl protons, one primary and one secondary, typically appear as a broad singlet or two separate broad signals (e.g., around δ 2.5-3.5 ppm). Their chemical shift is highly dependent on solvent, concentration, and temperature. These signals disappear upon a D₂O shake, confirming their assignment as labile protons.

Primary Methylene (B1212753) Protons (-CH₂OH): The two protons of the primary alcohol methylene group (C1) are adjacent to the quaternary olefinic carbon and thus appear as a singlet (approximately δ 4.21 ppm), integrating to two protons.

Methine Proton (-CH(OH)-): The single proton on the secondary alcohol carbon (C3) resonates as a quartet (approximately δ 4.32 ppm, J ≈ 6.4 Hz) due to coupling with the three protons of the adjacent methyl group. Its downfield shift is attributed to the deshielding effect of the attached hydroxyl group.

Vinylic Protons (=CH₂): The two geminal vinylic protons are diastereotopic and appear as two distinct, sharp singlets in the downfield region (approximately δ 5.06 and δ 5.22 ppm). The lack of significant coupling to other protons results in their singlet appearance.

Table 1: Summary of ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~1.25 | Doublet (d) | 3H | -CH(OH)-CH₃ |

| ~3.0 (broad) | Singlet (br s) | 2H | -OH (primary & secondary) |

| ~4.21 | Singlet (s) | 2H | -CH₂ OH |

| ~4.32 | Quartet (q) | 1H | -CH (OH)-CH₃ |

| ~5.06 | Singlet (s) | 1H | =CH ₂ (vinylic, E to C3) |

| ~5.22 | Singlet (s) | 1H | =CH ₂ (vinylic, Z to C3) |

The ¹³C NMR spectrum confirms the five unique carbon atoms in the molecular structure of this compound. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

Methyl Carbon (-CH₃): The sp³-hybridized methyl carbon appears at the highest field (approximately δ 20.1 ppm).

Primary Alcohol Carbon (-CH₂OH): The C1 carbon, attached to a hydroxyl group, is deshielded and resonates at approximately δ 66.2 ppm.

Secondary Alcohol Carbon (-CH(OH)-): The C3 carbon, also attached to a hydroxyl group, is further downfield at approximately δ 70.9 ppm.

Vinylic Methylene Carbon (=CH₂): The terminal sp²-hybridized carbon of the double bond appears in the olefinic region at approximately δ 111.9 ppm.

Quaternary Vinylic Carbon (>C=): The internal sp²-hybridized quaternary carbon is the most deshielded carbon in the molecule, resonating significantly downfield at approximately δ 150.1 ppm.

Table 2: Summary of ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~20.1 | C H₃ |

| ~66.2 | -C H₂OH |

| ~70.9 | -C H(OH)CH₃ |

| ~111.9 | =C H₂ |

| ~150.1 | >C =CH₂ |

To unambiguously assign all signals and confirm the molecular framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the key correlation observed is between the methine proton signal (δ ~4.32 ppm) and the methyl proton signal (δ ~1.25 ppm), confirming the -CH(OH)CH₃ fragment. The absence of other cross-peaks confirms the isolation of the other proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. It allows for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. Key correlations include: δ 1.25 (¹H) to δ 20.1 (¹³C); δ 4.21 (¹H) to δ 66.2 (¹³C); δ 4.32 (¹H) to δ 70.9 (¹³C); and the vinylic protons (δ ~5.06, 5.22) to the vinylic carbon (δ ~111.9).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) ¹H-¹³C correlations, which are essential for piecing together the molecular skeleton. Critical HMBC correlations for this compound include:

Correlations from the vinylic protons (=CH₂) to the quaternary carbon (>C=), the primary alcohol carbon (-CH₂OH), and the secondary alcohol carbon (-CH(OH)-).

Correlations from the methyl protons (-CH₃) to the secondary alcohol carbon (-CH(OH)-) and the quaternary vinylic carbon (>C=).

These correlations unequivocally establish the connectivity around the central C=C double bond.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides complementary information regarding the functional groups, bond types, and potential conformational states of the molecule.

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups: hydroxyl, alkene, and alkane moieties.

O-H Stretching: A very strong and broad absorption band is observed in the 3600–3200 cm⁻¹ region, centered around 3370 cm⁻¹. This breadth is characteristic of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

C-H Stretching: Multiple peaks appear in the 3100–2850 cm⁻¹ region. A weaker peak around 3090 cm⁻¹ is assigned to the sp² C-H stretching of the vinylic (=CH₂) group. Stronger absorptions between 2980 cm⁻¹ and 2880 cm⁻¹ correspond to the asymmetric and symmetric stretching of the sp³ C-H bonds in the methyl and methylene groups.

C=C Stretching: A medium-intensity absorption at approximately 1650 cm⁻¹ confirms the presence of the carbon-carbon double bond.

C-O Stretching: A very strong and prominent absorption band is found around 1040 cm⁻¹, characteristic of the C-O single bond stretching vibration in primary and secondary alcohols.

=CH₂ Bending: A strong absorption near 900 cm⁻¹ is assigned to the out-of-plane bending (wagging) vibration of the terminal =CH₂ group, a diagnostic feature for 1,1-disubstituted alkenes.

Table 3: Summary of Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3370 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3090 | Weak-Medium | =C-H stretch (sp²) |

| ~2975, ~2930 | Strong | -C-H stretch (sp³) |

| ~1650 | Medium | C=C stretch |

| ~1455 | Medium | C-H bend (scissoring/asymmetric) |

| ~1040 | Strong | C-O stretch (alcohol) |

| ~900 | Strong | =CH₂ bend (out-of-plane) |

Raman spectroscopy provides complementary vibrational data, often highlighting symmetric vibrations that are weak or inactive in the IR spectrum. For this compound, the Raman spectrum offers key confirmatory signals.

C=C Stretching: The most prominent feature in the Raman spectrum is expected to be a very strong, sharp signal around 1650 cm⁻¹. The C=C bond's polarizability changes significantly during its symmetric stretch, making this vibration highly Raman-active. This provides an excellent complementary signal to the medium-intensity band seen in the IR.

C-H Stretching: Strong signals in the 3100–2850 cm⁻¹ region are also observed, corresponding to the various sp² and sp³ C-H stretching modes.

Skeletal Vibrations: The spectrum contains a series of sharp peaks in the fingerprint region (<1500 cm⁻¹) corresponding to C-C stretching and C-C-O bending modes, which are useful for detailed conformational studies.

O-H Stretching: In contrast to IR spectroscopy, the O-H stretching vibration is typically very weak and broad in the Raman spectrum, as the change in polarizability for this bond is minimal.

Table 4: Predicted Key Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| ~3370 | Very Weak | O-H stretch |

| ~3090 | Medium | =C-H stretch (sp²) |

| ~2975, ~2930 | Strong | -C-H stretch (sp³) |

| ~1650 | Very Strong | C=C stretch |

| ~1040 | Weak-Medium | C-O stretch |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and structural features of a compound. In the analysis of this compound (C₅H₁₀O₂), mass spectrometry first confirms the molecular formula by identifying the molecular ion peak. The molecular ion, formed by the loss of an electron, would appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.

Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a fingerprint of the molecule's structure. The fragmentation pattern is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, fragmentation is expected to occur at the weaker C-C and C-O bonds, and through rearrangements involving the hydroxyl groups and the methylidene group.

Key fragmentation pathways for this compound would likely involve:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for alcohols, leading to a significant peak at M-17.

Loss of a water molecule (H₂O): Dehydration can occur, resulting in a peak at M-18.

Cleavage of C-C bonds: Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and other C-C bond scissions would lead to a series of smaller fragment ions. For instance, cleavage of the bond between C1 and C2 or C3 and the attached methyl group would produce characteristic ions.

Rearrangement reactions: More complex fragmentation patterns can arise from intramolecular rearrangements.

The relative intensities of these fragment peaks are crucial for piecing together the molecular structure. The most abundant fragment ion gives rise to the base peak in the spectrum.

| m/z | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

|---|---|---|---|

| 102 | Molecular Ion [M]⁺ | [C₅H₁₀O₂]⁺ | - |

| 85 | [M - OH]⁺ | [C₅H₉O]⁺ | •OH |

| 84 | [M - H₂O]⁺ | [C₅H₈O]⁺ | H₂O |

| 71 | [M - CH₂OH]⁺ | [C₄H₇O]⁺ | •CH₂OH |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | [C₄H₉]⁺ or [C₃H₅O]⁺ | •C₂H₃O₂ or •C₂H₅ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | [C₃H₇]⁺ or [C₂H₃O]⁺ | •C₂H₃O₂ or •C₃H₇O |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studies

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.orgpages.dev This method can provide precise information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation. pages.dev For a chiral molecule like this compound, which possesses a stereocenter at the C3 position, single-crystal X-ray diffraction is the definitive method for determining its absolute stereochemistry (R or S configuration).

The process requires a high-quality single crystal of the compound. wikipedia.org When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. pages.dev By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. pages.devlibretexts.org From this map, the precise positions of all atoms (except typically hydrogen, which has very low electron density) can be determined. pages.dev

If a crystal of this compound were subjected to X-ray crystallographic analysis, the resulting data would allow for a detailed study of its solid-state conformation. This includes the orientation of the hydroxyl groups and the planarity of the methylidene group relative to the rest of the molecule. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules in the crystal lattice, which dictate the packing of the molecules in the solid state.

| Structural Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the arrangement of molecules within the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |

| Bond Lengths | The distances between bonded atoms. | e.g., C=C, C-C, C-O, O-H bond lengths in Å. |

| Bond Angles | The angles between adjacent bonds. | e.g., O-C-C, C-C-C bond angles in degrees. |

| Torsional Angles | The dihedral angles describing the conformation around single bonds. | e.g., H-O-C-C torsional angles, defining the hydroxyl group orientation. |

| Absolute Stereochemistry | The spatial arrangement of atoms at the chiral center. | Unambiguous assignment of R or S configuration at C3. |

Computational Investigations of 2 Methylidenebutane 1,3 Diol

Quantum Mechanical Studies of Molecular Geometry and Conformational Landscape

To discuss the molecular geometry and conformational landscape of 2-Methylidenebutane-1,3-diol, specific computational studies would be necessary.

Theoretical Analysis of Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity and interactions.

Computational Modeling and Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. This involves calculating properties such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov A comparison between these computationally predicted spectra and experimental data, if available, would be essential for validating the computational models used. As with the other areas, no studies were found that specifically model and predict the spectroscopic parameters for this compound. While computational studies on the NMR spectra of other diols exist, this information cannot be extrapolated to the target molecule with the required accuracy. nih.govnih.gov

Simulated NMR Chemical Shifts and Coupling Constants

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. By calculating the magnetic shielding tensors for each nucleus, one can estimate the chemical shifts (δ) for ¹H and ¹³C atoms. Furthermore, spin-spin coupling constants (J-couplings) between neighboring nuclei can be computed, providing valuable information about the connectivity and stereochemistry of the molecule.

For this compound, such simulations would provide a theoretical NMR spectrum that could be used to compare with experimental data, aiding in the structural confirmation of the compound. A hypothetical data table of simulated NMR data is presented below to illustrate the potential output of such a study.

Hypothetical Simulated ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on actual computational results.)

¹H NMR (ppm)| Atom | Predicted Chemical Shift (δ) |

|---|---|

| H (on C1) | 3.6 - 3.8 |

| H (on C3) | 4.2 - 4.4 |

| H (on C4, methylidene) | 5.1 - 5.3 |

| H (on C4, methylidene) | 5.3 - 5.5 |

| H (on C1-OH) | 2.5 - 4.0 (broad) |

| H (on C3-OH) | 3.0 - 4.5 (broad) |

| H (on C2) | 2.2 - 2.4 |

| Atom | Predicted Chemical Shift (δ) |

|---|---|

| C1 | ~65 |

| C2 | ~40 |

| C3 | ~70 |

| C4 (methylidene C=) | ~145 |

Predicted Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying functional groups and determining molecular structure. Computational chemistry allows for the prediction of these spectra by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the harmonic level, with scaling factors often applied to improve agreement with experimental data.

A computational analysis of this compound would yield a set of vibrational modes, each with a specific frequency and intensity, corresponding to stretching, bending, and torsional motions of the atoms. This information is invaluable for interpreting experimental IR and Raman spectra.

Hypothetical Predicted Vibrational Frequencies for this compound (Note: This data is illustrative and not based on actual computational results.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 3400-3600 | Strong | Weak |

| C-H Stretch (sp³) | 2900-3000 | Medium | Medium |

| C=C Stretch | ~1650 | Medium | Strong |

| C-O Stretch | 1050-1150 | Strong | Medium |

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Simulations

For chiral molecules, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for determining absolute configuration. Computational simulations of ECD and VCD spectra have become an essential tool in this area. By calculating the rotational strengths of electronic and vibrational transitions, respectively, theoretical spectra can be generated for each enantiomer of a chiral compound.

Since this compound possesses a stereocenter at the C3 position, it is a chiral molecule. Computational simulation of its ECD and VCD spectra would be instrumental in assigning the absolute configuration (R or S) of a synthesized or isolated sample by comparing the experimental spectrum with the predicted spectra for both enantiomers.

Computational Elucidation of Reaction Mechanisms and Energetics

Theoretical chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the characterization of transient species and the determination of reaction energetics.

Transition State Characterization

For any proposed reaction involving this compound, such as its synthesis or subsequent transformation, computational methods can be used to locate and characterize the transition state (TS) structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The properties of the TS, such as its geometry and energy, are crucial for understanding the feasibility and selectivity of a reaction.

Reaction Coordinate Analysis

Once a transition state is identified, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This analysis maps out the minimum energy path connecting the reactants, the transition state, and the products. This provides a detailed picture of the geometric changes that occur during the reaction and allows for the calculation of the activation energy barrier, which is a key determinant of the reaction rate. For example, in a potential study of the formation of this compound, computational analysis could elucidate the energy profile of the reaction pathway.

Reactivity and Reaction Mechanisms of 2 Methylidenebutane 1,3 Diol

Reactions Involving the Terminal Methylidene Group

The exocyclic double bond in 2-Methylidenebutane-1,3-diol is an electron-rich center, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

The terminal alkene of this compound readily undergoes electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich π-bond of the alkene. savemyexams.com The mechanism typically proceeds in two steps, involving the formation of a carbocation intermediate. pressbooks.pub

For an unsymmetrical alkene like this compound, the regioselectivity of the addition follows Markovnikov's rule. chemguide.co.uk This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon that already has more hydrogen atoms. chemguide.co.uk In this case, the electrophile (e.g., H⁺) adds to the terminal CH₂ carbon, resulting in the formation of a more stable tertiary carbocation at the C2 position. This intermediate is then attacked by the nucleophile (X⁻). savemyexams.comchemistrynotmystery.com

Table 1: Products of Electrophilic Addition to this compound

| Reagent (HX) | Electrophile | Nucleophile | Major Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 2-Bromo-2-methylbutane-1,3-diol |

| HCl | H⁺ | Cl⁻ | 2-Chloro-2-methylbutane-1,3-diol |

The reaction begins with the attack of the alkene's π-electrons on the electrophile. pressbooks.pub This leads to the formation of the tertiary carbocation, which is more stable than the alternative primary carbocation that would be formed if the electrophile added to the C2 carbon. The subsequent rapid attack by the nucleophile on this carbocation yields the final product. pressbooks.pub

While direct nucleophilic addition to the unactivated alkene is generally unfavorable, the hydroxyl groups present in the molecule could potentially act as internal nucleophiles, leading to cyclization under certain acidic conditions, competing with the external nucleophile.

The presence of the terminal methylidene group makes this compound a suitable monomer for addition polymerization. cymitquimica.com Similar to other vinyl compounds, it can form long polymer chains where the double bond is consumed to create a saturated polymer backbone. The resulting polymer would feature repeating units with pendant primary and secondary hydroxyl groups along the chain.

These hydroxyl groups offer further potential for modification, cross-linking, or influencing the polymer's physical properties, such as hydrophilicity and solubility. The structurally related compound, 2-methylene-1,3-propanediol, is recognized for its potential in creating polymers and resins. cymitquimica.com

Furthermore, the diol functionality allows this compound to participate in condensation polymerization. reb.rwscience-revision.co.uk It can act as the diol component in reactions with dicarboxylic acids or their derivatives to form polyesters. The combination of both polymerizable groups (alkene and diols) makes it a candidate for creating complex polymer architectures, such as cross-linked networks or functional copolymers.

Cycloaddition reactions involve the formation of a new ring from two reacting molecules in a concerted process where multiple bonds are formed simultaneously. libretexts.org The methylidene group of this compound can participate as the 2π-electron component in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org this compound can act as a dienophile, reacting with various dienes to produce substituted cyclohexene (B86901) derivatives bearing the diol moiety. This reaction is a powerful tool for constructing complex cyclic systems with high stereocontrol. uc.pt

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. numberanalytics.comyoutube.com The alkene in this compound can serve as the dipolarophile, reacting with 1,3-dipoles like azides, nitrile oxides, or nitrones to synthesize various five-membered heterocycles containing the diol side chain. numberanalytics.com

[2+2] Cycloaddition: The reaction between two alkene components to form a four-membered cyclobutane (B1203170) ring is known as a [2+2] cycloaddition. libretexts.org This reaction is often initiated photochemically. This compound could undergo such reactions with itself or other alkenes to create functionalized cyclobutane rings.

Chemical Transformations of the Hydroxyl Functionalities

The primary and secondary hydroxyl groups are key sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid catalyst. byjus.com This reaction produces esters, which are often valued for their applications as solvents, plasticizers, and fragrances. kirj.ee Similarly, etherification can be achieved by reacting the diol with alkyl halides or other alkylating agents, usually under basic conditions.

A key aspect of these reactions is the potential for regioselectivity. The primary hydroxyl group at the C1 position is generally less sterically hindered and more nucleophilic than the secondary hydroxyl group at the C3 position. This difference allows for the selective mono-functionalization at the primary position under carefully controlled reaction conditions, leaving the secondary alcohol available for subsequent transformations.

Table 2: Potential Esterification and Etherification Products

| Reaction Type | Reagent | Possible Products |

|---|---|---|

| Esterification | 1 eq. Acetic Anhydride | 1-Acetoxy-2-methylidenebutan-3-ol (Major) |

| 3-Acetoxy-2-methylidenebutan-1-ol (Minor) | ||

| Esterification | Excess Acetic Anhydride | 1,3-Diacetoxy-2-methylidenebutane |

| Etherification | 1 eq. Benzyl Bromide (with NaH) | 1-(Benzyloxy)-2-methylidenebutan-3-ol (Major) |

| 3-(Benzyloxy)-2-methylidenebutan-1-ol (Minor) |

The ability to form monoesters or diesters, as well as monoethers or diethers, makes this compound a versatile precursor for molecules with tailored properties. kirj.eegoogle.com

The spatial relationship between the two hydroxyl groups in this compound facilitates intramolecular cyclization reactions to form heterocyclic compounds. researchgate.net While 1,2- and 1,4-diols typically form five- and six-membered rings, respectively, 1,3-diols like the title compound can cyclize to form four-membered rings known as oxetanes.

This transformation does not occur spontaneously but can be induced by a two-step process. First, one of the hydroxyl groups is converted into a good leaving group, such as a tosylate or mesylate. Then, under basic conditions, the remaining hydroxyl group acts as an internal nucleophile, displacing the leaving group via an intramolecular Williamson ether synthesis to form the oxetane (B1205548) ring. The formation of the less-strained six-membered 1,3-dioxane (B1201747) ring can be achieved by reacting the diol with an aldehyde or ketone in the presence of an acid catalyst, which is a common method for protecting 1,3-diols. wikipedia.org

Application as Protecting Groups for Carbonyl Compounds

The protection of carbonyl groups in aldehydes and ketones is a crucial strategy in multistep organic synthesis to prevent their unintended reaction with nucleophiles or under basic conditions. slideshare.net 1,3-diols, such as this compound, are effective reagents for this purpose, reacting with carbonyl compounds to form cyclic acetals. chemistrysteps.comwikipedia.org Specifically, the reaction of this compound with an aldehyde or a ketone yields a six-membered ring known as a 1,3-dioxane, which effectively masks the reactivity of the original carbonyl group. organic-chemistry.orglibretexts.org

The formation of these cyclic acetals is an equilibrium process typically catalyzed by acid, such as p-toluenesulfonic acid (TsOH). organic-chemistry.orgucalgary.ca The mechanism involves several reversible steps. libretexts.orglibretexts.org First, the carbonyl oxygen is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com One of the hydroxyl groups of this compound then acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal intermediate. youtube.com Subsequent deprotonation yields the neutral hemiacetal. libretexts.orgmasterorganicchemistry.com The remaining hydroxyl group of the hemiacetal is then protonated, converting it into a good leaving group (water). ucalgary.ca Intramolecular cyclization occurs as the second hydroxyl group attacks the carbon, displacing the water molecule. A final deprotonation step regenerates the acid catalyst and yields the stable cyclic acetal (B89532). youtube.com To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org

These 1,3-dioxane protecting groups are valued for their stability under neutral, basic, and reductive conditions, as well as in the presence of many organometallic reagents. chem-station.com The protection can be reversed, and the original carbonyl group can be regenerated by treatment with aqueous acid, which shifts the equilibrium back towards the starting materials. chemistrysteps.comucalgary.ca

Table 1: General Conditions for Carbonyl Protection using 1,3-Diols

| Parameter | Typical Conditions | Purpose | Source(s) |

|---|---|---|---|

| Reactants | Aldehyde or Ketone, 1,3-Diol | Formation of cyclic acetal | libretexts.org |

| Catalyst | Acid (e.g., p-TsOH, H₂SO₄) | To activate the carbonyl group | organic-chemistry.orgucalgary.ca |

| Solvent | Aprotic (e.g., Toluene, Benzene) | To facilitate azeotropic removal of water | organic-chemistry.org |

| Conditions | Reflux | To drive the reaction and remove water | organic-chemistry.org |

| Water Removal | Dean-Stark trap or molecular sieves | To shift equilibrium towards product formation | organic-chemistry.orglibretexts.org |

Redox Chemistry of this compound

The redox chemistry of this compound is primarily dictated by its two primary alcohol functional groups and its carbon-carbon double bond. Redox reactions in organic chemistry involve changes in the oxidation state of carbon, often recognized by the gain or loss of bonds to oxygen or hydrogen. ucr.edulibretexts.org

Oxidation: The primary alcohol groups of this compound can be oxidized. The product of the oxidation depends on the reagent and reaction conditions used. ucr.edu

Mild Oxidation: The use of mild oxidizing agents can convert the primary alcohols to aldehydes, potentially forming 2-methylidenebutanedial.

Strong Oxidation: Stronger oxidizing agents, such as chromium(VI) reagents (e.g., CrO₃ in sulfuric acid, the Jones reagent), will typically oxidize the primary alcohols all the way to carboxylic acids, yielding 2-methylidenebutanedioic acid. ucr.edu

Oxidative Cleavage: Under very harsh oxidizing conditions (e.g., hot, concentrated KMnO₄), the molecule can undergo oxidative cleavage at the double bond or the C-C bond between the hydroxyl-bearing carbons. chemistrysteps.comucr.edu

Reduction: As a diol, this compound is in a relatively reduced state. The term "reduction" in this context usually refers to its synthesis from more oxidized precursors. For instance, 1,3-diols can be prepared by the reduction of β-hydroxy ketones or diketones using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.com

Table 2: Summary of Potential Redox Reactions of 1,3-Diols

| Transformation | Reagent Type | Resulting Functional Group(s) | Source(s) |

|---|---|---|---|

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | Dialdehyde | ucr.edu |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, CrO₃) | Dicarboxylic Acid | ucr.edu |

| Synthesis via Reduction | Reducing Agent (e.g., NaBH₄, LiAlH₄) | Diol (from β-hydroxy ketone) | chemistrysteps.com |

| Redox-Neutral Condensation | Base or Metal Catalyst | Diol participates as both oxidant and reductant precursor | acs.org |

Mechanistic Studies of Selectivity Control in Transformations

Controlling selectivity is a central challenge in the chemical transformation of polyfunctional molecules like this compound, which possesses two identical primary hydroxyl groups and a reactive alkene. Mechanistic studies are vital for understanding and predicting regioselectivity (which site reacts) and stereoselectivity (the 3D arrangement of the product). alrasheedcol.edu.iq

Regioselectivity: Achieving selective functionalization of one hydroxyl group in a symmetric diol is difficult. However, catalytic methods have been developed to address this. For example, diarylborinic acids have been shown to be effective catalysts for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org Mechanistic investigations suggest that the reaction proceeds through a key tetracoordinate borinate complex, formed by the reaction of the diol with the borinic acid catalyst. organic-chemistry.org This complex then reacts with the electrophile in the turnover-limiting step. The structure of this intermediate directs the electrophile to one of the hydroxyl groups with high selectivity, avoiding the need for statistical mixtures or complex protection-deprotection sequences. Kinetic studies have shown that the reaction is first-order in both the catalyst and the electrophile, supporting the proposed mechanism. organic-chemistry.org

Stereoselectivity: When new stereocenters are formed during a reaction, controlling the stereochemical outcome is critical. The synthesis of 1,3-diol acetals, for example, can be performed with high diastereoselectivity using specific catalysts. Rhenium-catalyzed transposition of certain allylic alcohols with diols can produce 2-methyl-1,3-syn-diol acetals with excellent diastereoselectivity. nih.gov Mechanistic proposals for such reactions suggest that the stereochemical outcome is determined by the conformational preference of a cyclic intermediate. For instance, the reaction may proceed through a chair-like or twist-boat transition state, and the energetic preference for one conformation over the other, dictated by steric and electronic factors, leads to the selective formation of one diastereomer. nih.gov The choice of catalyst is paramount, as it orchestrates the assembly of the transition state, thereby controlling the product's stereochemistry. rsc.org Such stereospecific reactions, where different stereoisomers of a reactant give stereochemically different products, are fundamental to modern asymmetric synthesis. alrasheedcol.edu.iqrsc.org

Table 3: Examples of Selectivity Control in Diol Transformations

| Reaction Type | Catalyst System | Selectivity Achieved | Proposed Mechanistic Feature | Source(s) |

|---|---|---|---|---|

| Regioselective Monoacylation | Diarylborinic Acid | High selectivity for one hydroxyl group in a 1,3-diol | Formation of a tetracoordinate borinate intermediate that directs the electrophile | organic-chemistry.org |

| Stereoselective Acetal Formation | Rhenium(VII) Oxide (Re₂O₇) | High 1,3-syn-diastereoselectivity | Reaction proceeds via a favored chair-like transition state intermediate | nih.gov |

Advanced Applications of 2 Methylidenebutane 1,3 Diol and Its Functionalized Derivatives

Role as a Key Precursor in the Total Synthesis of Complex Natural Products

There is no direct evidence in the searched literature to support the role of 2-Methylidenebutane-1,3-diol as a key precursor in the total synthesis of the complex natural products specified.

Integration into Polyhydroxylated Architectures

The synthesis of polyhydroxylated natural products often involves the use of chiral pool starting materials or the application of asymmetric dihydroxylation and epoxidation reactions to introduce multiple hydroxyl groups with specific stereochemistry. While simple diols can be foundational, the specific use of this compound in building up these complex, stereochemically rich architectures is not described in the available literature.

Contributions to Taxol Skeleton Synthesis

The total synthesis of Taxol is a landmark achievement in organic chemistry, with numerous strategies developed by various research groups. These syntheses typically employ more complex, often cyclic, precursors to construct the intricate tetracyclic core of the Taxol molecule. A search of synthetic routes to the Taxol skeleton does not indicate the use of this compound as a starting material or key intermediate.

Precursors for Vitamin D Analogues

The synthesis of Vitamin D analogues often involves the construction of a complex triene system and a functionalized side chain. While molecules with methylene (B1212753) groups are features of some synthetic analogues, the literature does not specify this compound as a recognized precursor for the A-ring or the side-chain components of these molecules.

Utilization as Building Blocks in Chemical Libraries and Scaffolds

The design and synthesis of chemical libraries and molecular scaffolds are crucial for drug discovery and materials science. Small, functionalized molecules are often used as building blocks to generate molecular diversity. However, the specific application of this compound for these purposes is not documented.

Design of Conformationally Diverse Scaffolds

The creation of conformationally diverse scaffolds often relies on building blocks that can introduce rigidity or flexibility in a controlled manner. While the double bond and hydroxyl groups of this compound offer handles for chemical modification, there are no specific examples in the literature of its use to systematically generate a range of three-dimensional molecular shapes.

Synthesis of Spatially Directed Libraries

Spatially directed libraries aim to present chemical functionalities in specific orientations to interact with biological targets. This requires well-defined molecular frameworks. There is no information available to suggest that this compound has been employed as a foundational element for the synthesis of such spatially organized compound collections.

Derivatization for the Development of Advanced Polymeric Materials

This compound, also known as isoprene (B109036) glycol, possesses a unique molecular architecture that makes it a valuable building block in polymer chemistry. Its structure includes two hydroxyl (-OH) groups, which can participate in step-growth polymerization, and a reactive methylidene (vinyl) group that allows for subsequent functionalization. This combination of functionalities enables its use both as a co-monomer to form the polymer backbone and as a platform for introducing specific chemical properties through derivatization.

Co-monomer in Polyester and Polyurethane Synthesis

The presence of two hydroxyl groups allows this compound to act as a diol monomer in polycondensation reactions, most notably in the synthesis of polyurethanes and polyesters.

In polyurethane synthesis, diols are reacted with diisocyanates to form the characteristic urethane linkages (-NH-CO-O-) of the polymer backbone. Isoprene glycol is specifically cited as a potential polyol material for producing polyurethane polymers. google.com Research has demonstrated the synthesis of specialized polyurethanes, such as new haemocompatible phospholipid polyurethanes, based on a hydrogenated poly(isoprene) glycol soft segment, which is derived from isoprene. nih.govresearchgate.nettandfonline.com This highlights its utility in creating polymers for biomedical applications where biocompatibility is crucial. researchgate.net The general reaction involves the polyaddition of the diol with an organic polyisocyanate, forming a crosslinked polyurethane network. researchgate.net

While direct examples in peer-reviewed literature are less common for polyester synthesis, the fundamental chemistry supports its role as a viable co-monomer. Polyesters are formed through the polycondensation of a diol with a dicarboxylic acid or its derivative. Given its diol structure, this compound can theoretically be incorporated into polyester chains, introducing both a diol segment into the backbone and a pendant methylidene group. This pendant group offers a reactive site that is not typically present in polymers made from standard diols like ethylene glycol or 1,4-butanediol.

Tailoring Material Properties through Functionalization

The most distinguishing feature of this compound as a monomer is its pendant methylidene group. This carbon-carbon double bond is preserved during polycondensation reactions like polyester or polyurethane synthesis and remains available for post-polymerization modification. This allows for the precise tailoring of the final material's properties.

One key example of this functionalization is hydrogenation. In the synthesis of certain biomedical polyurethanes, a hydrogenated poly(isoprene) glycol is used. nih.govresearchgate.nettandfonline.com By saturating the double bonds of the poly(isoprene) precursor, the resulting polymer exhibits enhanced thermal and oxidative stability, which is critical for materials used in medical devices.

Beyond hydrogenation, the pendant double bond can be targeted by a variety of chemical reactions to alter material properties, as summarized in the table below.

| Functionalization Reaction | Reagent/Process | Potential Change in Polymer Property |

| Cross-linking | Radical initiators, sulfur vulcanization | Increased mechanical strength, stiffness, and solvent resistance. |

| Grafting | "Grafting-from" or "grafting-to" polymerization | Introduction of new polymer chains to modify surface properties, solubility, or biocompatibility. |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Creates reactive epoxide rings for further reaction, improving adhesion and chemical resistance. |

| Halogenation | Halogens (e.g., Br₂, Cl₂) | Increases density and flame retardancy; provides a site for nucleophilic substitution. |

| Hydroformylation | CO/H₂ with a catalyst | Introduces aldehyde groups, which can be used for further derivatization or cross-linking. |

These modification strategies allow a single polymer backbone to be adapted for a wide range of applications, from soft elastomers to rigid, chemically resistant materials, simply by derivatizing the pendant methylidene groups.

Catalytic Applications

The distinct functional groups of this compound—two hydroxyls and a double bond—make it a molecule of interest in the field of catalysis, both as a precursor for ligands and as a substrate for catalytic transformations.

Design and Synthesis of Ligands for Metal-Catalyzed Reactions

While a largely unexplored area of research, the structure of this compound is theoretically well-suited for the design of ligands for metal catalysts. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The two hydroxyl groups and the π-system of the double bond in isoprene glycol are all potential electron-donating sites that can coordinate with a metal center.

As a bidentate or even tridentate ligand, it could form a chelate complex with a transition metal, creating a stable catalytic species. The diol functionality could be deprotonated to form alkoxide ligands, which are common in many catalytic cycles. Furthermore, the core structure can be chemically modified to synthesize more complex chiral ligands, which are essential for asymmetric catalysis—a field focused on creating single-enantiomer products.

Role as a Substrate in Novel Catalytic Processes

There is significant research into the use of this compound as a substrate in catalytic reactions, particularly in selective oxidation processes. A notable application is its aerobic oxidation to produce β-Hydroxy β-methylbutyric acid (HMB), a compound of interest as a therapeutic agent or supplement. researchgate.netresearchgate.netresearchgate.net

This conversion is a potent synthetic method that relies on heterogeneous catalysts, often employing platinum (Pt) in combination with other metals like bismuth (Bi). researchgate.netresearchgate.netresearchgate.netdntb.gov.ua Researchers have found that supporting these bimetallic nanoparticles on metal oxides such as zirconium dioxide (ZrO₂) or titanium dioxide (TiO₂) leads to catalysts with high tolerance to concentrated substrate conditions and excellent recyclability. researchgate.netresearchgate.netkyushu-u.ac.jpkyushu-u.ac.jp These oxide-supported catalysts show less aggregation and metal leaching compared to traditional activated carbon supports, making the process more robust for potential industrial applications. researchgate.netresearchgate.net

The table below summarizes findings from studies on the catalytic oxidation of isoprene glycol.

| Catalyst | Support | Key Findings | Reference |

| Platinum-Bismuth (Pt-Bi) | Zirconium Dioxide (ZrO₂) | High tolerance to high substrate concentrations; high recyclability; less aggregation than carbon-supported catalysts. | researchgate.netresearchgate.net |

| Platinum-Bismuth (Pt-Bi) | Titanium Dioxide (TiO₂) | Exhibited high recyclability and lower metal leaching compared to activated carbon supports. | researchgate.netresearchgate.net |

| Platinum (Pt) | Carbon (C) | Effective for alcohol oxidation but can suffer from deactivation due to blockage of active sites. | researchgate.net |

Additionally, patents describe catalytic methods for producing isoprene glycol itself from raw materials like 3-methyl-3-butene-1-ol and water, using supported catalysts composed of an active metal on a metal-organic framework (MOF). google.com This process is noted for its high efficiency, high product purity, and mild reaction conditions, further cementing the compound's role within catalytic science. google.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. These forces, which include hydrogen bonding, van der Waals forces, and π-π interactions, drive the spontaneous organization of molecules into larger, well-defined structures through a process known as self-assembly.

The molecular structure of this compound makes it an excellent candidate for participating in supramolecular self-assembly. The primary drivers for its assembly are its two hydroxyl (-OH) groups. Each hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This dual capacity allows the molecules to link together to form extended networks.

While specific studies on the self-assembly of pure this compound are not widely reported, its function as a solvent and formulation component in various applications, including cosmetics and chemical preparations, relies on its intermolecular interactions. google.com.nagoogleapis.comgoogleapis.comacs.org In these contexts, its ability to form hydrogen bonds influences its solubility, viscosity, and interactions with other components in the mixture, which are all phenomena governed by the principles of supramolecular chemistry.

Future Directions and Research Perspectives for 2 Methylidenebutane 1,3 Diol

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 2-Methylidenebutane-1,3-diol will likely be benchmarked against its efficiency, selectivity, and environmental impact. Research in this area is expected to move beyond traditional petrochemical routes towards more sustainable and catalytic methods. A key focus will be the utilization of renewable feedstocks. For instance, methodologies for converting biomass-derived platform chemicals, such as sugars or lignin-derived aromatics, into functionalized diols are rapidly advancing. mdpi.comrsc.orgresearchgate.net Future work could explore pathways from bio-based precursors like isoprene (B109036) or terpenes to access the C5 backbone of this compound.

Another critical research avenue is the development of novel catalytic systems that offer high atom economy and minimize waste. This includes exploring enzymatic transformations or chemocatalysis using earth-abundant metals. For example, the Prins reaction, which combines an alkene with formaldehyde (B43269), offers a potential route, and computational studies have begun to elucidate its complex reaction pathways in aqueous media, paving the way for more controlled and selective catalyst design. beilstein-journals.org Furthermore, techniques for the direct dihydroxylation of substituted dienes or the functionalization of allylic alcohols using green oxidants and catalytic systems present viable and sustainable strategies that warrant investigation. organic-chemistry.org

| Potential Sustainable Synthetic Strategy | Key Research Objective | Anticipated Advantage |

| Biomass Conversion | Develop catalytic routes from bio-based platform chemicals (e.g., from fructose (B13574) or vanillin). mdpi.comrsc.org | Reduces reliance on fossil fuels; utilizes renewable carbon sources. |

| Catalytic Prins Reaction | Design selective catalysts for the reaction of isobutylene/isoprene precursors with formaldehyde. beilstein-journals.org | High atom economy; potential for one-pot synthesis. |

| Electrochemical Synthesis | Employ electrochemical methods for alkene dihydroxylation using water as the hydroxyl source. organic-chemistry.org | Avoids harsh chemical oxidants; uses electricity as a green reagent. |

| Enzymatic Synthesis | Identify or engineer enzymes for the stereoselective synthesis of the diol. | High selectivity under mild conditions; biodegradable catalysts. |

Exploration of Novel Reactivity Modes and Transformations

The trifunctional nature of this compound presents a fertile ground for exploring novel chemical transformations. The distinct reactivity of the primary and tertiary allylic alcohols allows for selective functionalization, a crucial aspect for its use as a versatile building block. Future research will likely focus on developing protocols for the chemoselective protection or derivatization of one hydroxyl group over the other, such as through controlled tosylation, to enable stepwise synthetic sequences. jchemlett.com

The allylic alcohol moiety is particularly ripe for exploration. Research into the diastereoselective epoxidation of allylic diols, often directed by intramolecular hydrogen bonding, could be applied to synthesize valuable epoxide derivatives from this compound with high stereocontrol. organic-chemistry.org Similarly, metal-catalyzed asymmetric allylic alkylation (AAA) reactions could be employed to introduce a wide range of substituents at the C3 position, leveraging the tertiary alcohol as a leaving group or directing group. researchgate.net The methylidene group offers a handle for a plethora of transformations, including radical reactions, cycloadditions, and metathesis, further expanding the synthetic utility of the molecule.

Advanced Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry that will be indispensable for unlocking the potential of this compound. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's structural and electronic properties, predicting sites of reactivity and transition state energies for various transformations. rsc.org

Future research should leverage computational studies to:

Predict Reactivity and Selectivity: Model the relative reactivity of the two hydroxyl groups and the alkene to guide the rational design of selective synthetic transformations.

Elucidate Reaction Mechanisms: Investigate the mechanisms of potential reactions, such as catalytic epoxidation or allylic substitution, to understand the origins of stereoselectivity and optimize reaction conditions. beilstein-journals.orgorganic-chemistry.org

Design Novel Catalysts: Computationally screen potential catalysts for specific transformations, accelerating the discovery of efficient and selective systems for both the synthesis and functionalization of the diol.

Analyze Spectroscopic Data: Aid in the characterization of complex reaction products and intermediates by correlating experimental spectroscopic data (e.g., NMR, EPR) with computed values. rsc.orgmdpi.com

This integrated approach will minimize empirical trial-and-error experimentation, leading to a more rapid and resource-efficient development of the chemistry surrounding this compound.

Expanding Applications in Materials Science, Synthetic Methodologies, and Specialized Chemical Synthesis

The unique structure of this compound makes it a highly promising monomer for advanced materials. The two hydroxyl groups can participate in polycondensation or polyaddition reactions to form polyesters, polyurethanes, and polycarbonates. mdpi.comresearchgate.netrsc.org The pendant methylidene group is a key feature, as it can be used for subsequent cross-linking or polymer modification, for example, through thiol-ene click chemistry or ring-opening metathesis polymerization (ROMP). acs.orgrsc.org This could lead to the development of novel thermosets, functional coatings, or degradable polymers with tunable properties.

| Potential Application Area | Key Functional Groups Utilized | Resulting Product/Material |

| Polymers | Diol functionality | Polyesters, Polyurethanes, Polycarbonates. mdpi.comrsc.org |

| Cross-linked Materials | Diol and Alkene functionality | Thermosets via ROMP or post-polymerization cross-linking. rsc.org |

| Functional Materials | Alkene functionality | Polymers with modifiable side-chains for biomedical or coating applications. acs.org |

| Fine Chemicals | All three functional groups | Chiral building blocks, complex heterocyclic structures. frontiersin.org |

Beyond polymers, the molecule is a valuable trifunctional building block for specialized chemical synthesis. Its potential for conversion into chiral epoxides, amino alcohols, and other densely functionalized motifs makes it an attractive starting material for the synthesis of complex natural products and pharmaceuticals.

Green Chemistry Principles in the Synthesis and Application of this compound

Adherence to the principles of green chemistry will be a cornerstone of future research involving this compound. This holistic approach considers the environmental impact and sustainability of the entire lifecycle of the chemical, from its synthesis to its final application.

Key green chemistry principles to be integrated include:

Prevention: Designing synthetic routes that minimize waste generation from the outset.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. jchemlett.com

Designing Safer Chemicals: Designing the end products to be effective yet have minimal toxicity.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or using greener alternatives like water or bio-based solvents. organic-chemistry.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Deriving the starting materials from renewable sources like biomass or CO2. mdpi.comrsc.orgrsc.org

Reduce Derivatives: Avoiding unnecessary protection/deprotection steps, often achievable with selective catalysts. jchemlett.com

Catalysis: Using catalytic reagents in small quantities over stoichiometric reagents. frontiersin.org

Design for Degradation: Designing products that can break down into innocuous substances after their use, particularly relevant for polymers derived from the diol. acs.org

Real-time Analysis for Pollution Prevention: Developing in-line monitoring and control to prevent the formation of hazardous byproducts.

Inherently Safer Chemistry for Accident Prevention: Choosing reagents and reaction conditions that minimize the potential for chemical accidents.

By embedding these principles, the development of this compound chemistry can proceed in a manner that is not only scientifically innovative but also environmentally responsible and sustainable.

Q & A

Q. What are the optimal synthetic routes for 2-Methylidenebutane-1,3-diol, and how do reaction conditions influence yield?

Synthesis of this compound can be achieved via aldol condensation or isomerization of related diols. For example, dinuclear cobalt(III) complexes derived from Schiff base ligands (e.g., 2-ethyl-2-{[1-(2-hydroxy-5-methylphenyl)methylidene]amino}propane-1,3-diol) demonstrate catalytic potential in such reactions . Key variables include pH, temperature, and catalyst loading. Lower temperatures (e.g., 0–25°C) often favor selectivity, while excess base may lead to side reactions like over-oxidation. Yield optimization requires careful control of stoichiometry and inert atmospheres to prevent degradation.

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

- NMR Spectroscopy : and NMR are critical for confirming the methylidene group and hydroxyl positions. Discrepancies between experimental and predicted chemical shifts (e.g., in benzene-diol derivatives) necessitate structure validation via X-ray crystallography or computational modeling .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) and fragmentation patterns (e.g., m/z 74.0789 for propane-1,3-diol derivatives) provide molecular weight confirmation .

- Chromatography : HPLC or GC-MS with polar columns can resolve impurities, particularly for diols prone to hydration or tautomerism .

Q. How should researchers handle safety risks associated with this compound?

While direct toxicity data for this compound is limited, structurally related diols (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) are classified as Group 2B carcinogens due to animal studies . Standard precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Conducting reactions in fume hoods to minimize inhalation risks.

- Waste disposal via certified hazardous waste services, as diols can persist in water .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Discrepancies in NMR shifts (e.g., ±5 ppm deviations) may arise from solvent effects, tautomerism, or incorrect peak assignments. Researchers should:

Q. What mechanistic insights explain the catalytic activity of metal complexes involving this compound derivatives?

Vanadium(V) and cobalt(III) complexes with Schiff base ligands (e.g., 2-ethyl-2-{[1-(2-hydroxy-5-methylphenyl)methylidene]amino}propane-1,3-diol) exhibit redox-active behavior, enabling oxidation or C–C bond formation. Key factors include:

- Ligand Geometry : Tetradentate ligands stabilize metal centers, enhancing electron transfer efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and substrate accessibility.

- Substrate Activation : The methylidene group participates in π-π interactions, lowering activation energy for intermediates .

Q. How do environmental factors influence the stability and degradation pathways of this compound?

- Aqueous Stability : High solubility in water increases hydrolysis risks, forming carbonyl derivatives. Buffered solutions (pH 6–8) mitigate rapid degradation .

- Photolysis : UV exposure may cleave the methylidene group, necessitating amber glassware or light-blocking reactors.

- Microbial Degradation : Metabolomics studies (e.g., fecal microbiome analyses) suggest propane-1,3-diol derivatives are metabolized via β-oxidation pathways, producing short-chain fatty acids .

Methodological Considerations

Q. How to design experiments to assess the biological activity of this compound derivatives?

- In Vitro Assays : Use cell lines (e.g., HepG2 for hepatotoxicity) to evaluate cytotoxicity, with dose ranges informed by LD50 data from structurally similar diols .

- Metabolomic Profiling : Employ LC-MS/MS to track metabolites like 4-hydroxybutyric acid or propane-1,3-diol in biofluids, as seen in canine dietary studies .

- QSAR Modeling : Correlate substituent effects (e.g., bromination) with activity trends, leveraging databases like PubChem (CID 521280, 247470) .

Q. What strategies mitigate synthetic challenges in producing high-purity this compound?

- Purification : Recrystallization from ethanol/water mixtures removes polar byproducts.

- Catalyst Selection : Heterogeneous catalysts (e.g., immobilized vanadium) reduce metal leaching and improve recyclability .

- In Situ Monitoring : FT-IR or Raman spectroscopy tracks reaction progress, identifying intermediates like enolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.